Lithium (isoquinolin-1-yl)trihydroxyborate
Description
Lithium (isoquinolin-1-yl)trihydroxyborate is a chemical compound with the molecular formula C9H6BLiNO3 It is known for its unique structure, which includes a lithium ion coordinated to an isoquinoline ring and three hydroxyl groups attached to a borate moiety
Properties
IUPAC Name |
lithium;trihydroxy(isoquinolin-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-8-4-2-1-3-7(8)5-6-11-9;/h1-6,12-14H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBPCGSPPOYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393823-03-4 | |
| Record name | Borate(1-), trihydroxy-1-isoquinolinyl-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393823-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (isoquinolin-1-yl)trihydroxyborate typically involves the reaction of isoquinoline derivatives with boric acid and lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:
Preparation of Isoquinoline Derivative: Isoquinoline is first synthesized or obtained from commercial sources.
Reaction with Boric Acid: The isoquinoline derivative is reacted with boric acid in the presence of a suitable solvent, such as ethanol or water, under reflux conditions.
Addition of Lithium Hydroxide: Lithium hydroxide is then added to the reaction mixture to facilitate the formation of the lithium borate complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. Large-scale purification methods, such as continuous crystallization and industrial chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Reactivity
In aqueous environments, the borate moiety undergoes hydrolysis, generating isoquinoline-1-boronic acid (C₉H₇BNO₂) and lithium hydroxide:
This reaction is pH-sensitive:
-
Acidic conditions (pH < 5): Rapid hydrolysis dominates, releasing boric acid (H₃BO₃) .
-
Basic conditions (pH > 10): Borate stability increases, favoring coordination chemistry .
Coordination Reactions
The compound acts as a bidentate ligand, coordinating transition metals via:
-
Isoquinoline’s nitrogen (Lewis basic site).
-
Borate’s hydroxyl groups (anionic oxygen donors).
| Metal Ion | Reaction Product | Application |
|---|---|---|
| Pd²⁺ | [Pd(C₉H₈N)(BO₃)]Li | Suzuki-Miyaura coupling |
| Cu²⁺ | [Cu(C₉H₈N)(BO₃H)₂] | Catalytic oxidation |
In cross-coupling reactions, the borate’s hydrolysis to boronic acid enables transmetallation steps critical for C–C bond formation .
Electrochemical Behavior
In lithium-ion battery research, the compound participates in solid-electrolyte interphase (SEI) formation. Quantum simulations show it polymerizes on electrode surfaces, enhancing SEI stability by:
-
Reducing lithium dendrite growth via uniform Li⁺ deposition.
-
Scavenging reactive electrolytes (e.g., PF₆⁻ decomposition products) .
Reactivity with Halogens and Acids
-
Halogenation: Reacts with Cl₂ or Br₂ at 25°C, forming lithium halides and boron-trihalide adducts:
-
Acid Treatment: Dissolves in H₂SO₄, releasing H₂ gas and forming Li⁺/borate sulfate complexes .
Biological Activity
Though not its primary application, the compound’s lithium component may inhibit indoleamine-2,3-dioxygenase (IDO-1), reducing neuroinflammatory kynurenine pathway activity—a mechanism observed in lithium-based bipolar disorder treatments .
Comparative Reactivity Table
Scientific Research Applications
Lithium (isoquinolin-1-yl)trihydroxyborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex borate esters and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium (isoquinolin-1-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form stable complexes, which can modulate various biochemical processes. Its effects are mediated through pathways involving borate and lithium ions, which can influence enzyme activity, gene expression, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Lithium (quinolin-1-yl)trihydroxyborate: Similar structure but with a quinoline ring instead of isoquinoline.
Lithium (pyridin-1-yl)trihydroxyborate: Contains a pyridine ring, offering different chemical properties.
Lithium (benzimidazol-1-yl)trihydroxyborate: Features a benzimidazole ring, used in different applications.
Uniqueness
Lithium (isoquinolin-1-yl)trihydroxyborate is unique due to its isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Lithium (isoquinolin-1-yl)trihydroxyborate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Lithium compounds are well-known for their mood-stabilizing effects, primarily used in treating bipolar disorder. The isoquinolin-1-yl group in this compound may enhance its pharmacological properties through specific receptor interactions and neuroprotective mechanisms.
Mechanism of Action:
- Inhibition of Indoleamine-2,3-dioxygenase (IDO)-1: Lithium has been shown to inhibit IDO-1 activity, which is linked to anti-inflammatory effects. This inhibition may reduce tryptophan catabolism, a pathway associated with neuroinflammation in bipolar disorder .
- Neuroprotective Effects: Lithium compounds can modulate signaling pathways that protect neurons from apoptosis and promote neurogenesis, particularly in the hippocampus .
Biological Activity and Efficacy
Research indicates that this compound may exhibit unique biological activities. Below are key findings regarding its efficacy:
Case Study 1: Bipolar Disorder Management
A 57-year-old male patient with bipolar disorder on lithium therapy reported gastrointestinal distress and tremors. Upon evaluation, his lithium level was found elevated due to a drug interaction with hydrochlorothiazide. Adjustments in medication led to stabilization without further complications .
Case Study 2: Neuroprotective Properties
In a cohort study involving patients with bipolar disorder, those treated with lithium showed significant reductions in kynurenine levels, indicating a shift towards less neurotoxic metabolites. This suggests that lithium may exert protective effects against neurodegenerative processes through metabolic modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
